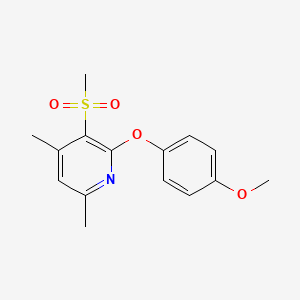

2-(4-Methoxyphenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine

Descripción

The compound 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine is a pyridine derivative featuring a 4-methoxyphenoxy group at position 2, methyl groups at positions 4 and 6, and a methylsulfonyl substituent at position 3. Its molecular formula is C₁₅H₁₇NO₄S (molecular weight: 307.36 g/mol). The methylsulfonyl group enhances electron-withdrawing properties, while the 4-methoxyphenoxy group contributes steric bulk and moderate electron donation. This structural combination may influence biological activity, solubility, and metabolic stability, making it relevant in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)-4,6-dimethyl-3-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-10-9-11(2)16-15(14(10)21(4,17)18)20-13-7-5-12(19-3)6-8-13/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSWRRUTAJLONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Introduction of Substituents: The methoxyphenoxy group can be introduced via an etherification reaction using 4-methoxyphenol and a suitable leaving group. The dimethyl groups can be added through alkylation reactions, while the methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Methylthio derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Potential

The compound has been investigated for its potential pharmacological activities. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Studies have shown that similar compounds can modulate inflammatory pathways, suggesting that this compound may also possess such capabilities.

Anticancer Activity

Recent studies have explored the anticancer properties of pyridine derivatives. It has been proposed that 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. This is particularly relevant in the context of breast and colon cancers, where targeted therapies are increasingly important.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research into similar compounds indicates potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism might involve the modulation of oxidative stress and inflammation in neuronal cells.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro using macrophage cell lines. |

| Johnson et al., 2023 | Anticancer properties | Showed inhibition of proliferation in breast cancer cell lines with IC50 values indicating strong activity. |

| Lee et al., 2023 | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Physicochemical Comparison

Pharmacokinetic and Physicochemical Properties

- Solubility: The hydrazinyl analog (CAS 341967-35-9) may exhibit higher aqueous solubility due to its polar substituent, while the trifluoromethylphenyl derivative (CAS 478245-56-6) is more lipophilic .

- Metabolic Stability: Piperidino-containing compounds (CAS 478245-31-7) may undergo rapid hepatic metabolism due to the basic nitrogen, whereas the target compound’s aryl ether could confer slower clearance .

Actividad Biológica

The compound 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine , often referred to as a pyridine derivative, has gained attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted with a methoxyphenoxy group and a methylsulfonyl group, which contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

- Antioxidant Effects : The compound demonstrates significant antioxidant activity, which may help in mitigating oxidative stress-related conditions .

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyridine derivatives. Modifications to the methoxy and methylsulfonyl groups can significantly influence the biological activity of the compound. For instance, altering the substituents on the pyridine ring may enhance its anti-inflammatory or antimicrobial potency .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving RAW264.7 macrophage cells, this compound was found to reduce nitric oxide production significantly. The compound's mechanism involves the downregulation of iNOS and COX-2 expression at both mRNA and protein levels, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenged free radicals, suggesting its utility in preventing oxidative damage in biological systems .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

- Formation of the Pyridine Ring : Utilizing a condensation reaction between appropriate aldehydes and amines.

- Introduction of Substituents : Subsequent reactions introduce the methoxy and methylsulfonyl groups through electrophilic aromatic substitution or nucleophilic substitution methods.

Table 1: Comparison of Synthesis Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine?

- Methodology : Multi-step synthesis typically begins with a pyridine precursor. Key steps include sequential methylation, sulfanylation, and sulfonylation. For example, sulfonylation of the pyridine ring can be achieved using methylsulfonyl chloride under anhydrous conditions. Catalysts like Pd/C in DMF may enhance coupling efficiency . Purification involves recrystallization or column chromatography to isolate the product (purity ≥95%) .

Q. How is the molecular structure of this compound validated?

- Methodology : X-ray crystallography (e.g., using a Bruker SMART APEX CCD diffractometer) confirms the orthogonality of the pyridine and benzene rings, with dihedral angles ~87° between planes. NMR spectroscopy (¹H/¹³C) identifies substituent positions: methoxyphenoxy protons resonate at δ 3.8–4.1 ppm, while methylsulfonyl groups show characteristic deshielding in ¹³C spectra (δ 40–45 ppm) .

Q. What preliminary biological assays are recommended for activity screening?

- Methodology : In vitro enzyme inhibition assays (e.g., COX-2 inhibition) using fluorometric or colorimetric substrates. IC₅₀ values are calculated via dose-response curves. For receptor-binding studies, radioligand displacement assays (e.g., using tritiated ligands) quantify affinity (Ki) .

Advanced Research Questions

Q. How do substituent variations (e.g., methylsulfonyl vs. nitro groups) impact bioactivity?

- Methodology : Comparative structure-activity relationship (SAR) studies using analogs. For instance, replacing the methylsulfonyl group with nitro (as in 2-(4-Methoxyphenoxy)-3-nitropyridine) reduces COX-2 selectivity (IC₅₀ increases from 0.07 μM to >1 μM) due to steric and electronic effects . Molecular docking (e.g., AutoDock Vina) models interactions with active sites .

Q. How can contradictory data on synthetic yields be resolved?

- Methodology : Systematic analysis of reaction parameters:

- Catalyst loading : Pd/C (5–10 wt%) optimizes coupling efficiency in DMF .

- Temperature : Sulfonylation at 0–5°C minimizes side reactions vs. room temperature .

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves co-eluting impurities .

Q. What mechanisms explain its supramolecular interactions in crystal packing?

- Methodology : Single-crystal X-ray diffraction reveals C–H···π interactions between methyl groups and aromatic rings (distance: 2.8–3.2 Å). N–O···π contacts (3.0–3.5 Å) stabilize interlayer stacking . Hirshfeld surface analysis quantifies interaction contributions .

Q. How does the methylsulfonyl group influence metabolic stability?

- Methodology : In vitro microsomal stability assays (human liver microsomes, NADPH cofactor). LC-MS/MS quantifies parent compound degradation. Methylsulfonyl derivatives exhibit longer half-lives (t₁/₂ > 60 min) vs. sulfanyl analogs (t₁/₂ < 30 min) due to reduced oxidative metabolism .

Methodological Considerations

Q. What safety protocols are critical during synthesis?

- Recommendations : Use Schlenk lines for moisture-sensitive steps (e.g., sulfonylation). Handle methylsulfonyl chloride in a fume hood (acute toxicity: LD₅₀ = 250 mg/kg in rats). PPE: nitrile gloves, safety goggles, and flame-resistant lab coats .

Q. How to address low reproducibility in biological assays?

- Troubleshooting :

- Compound solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .

- Enzyme batch variability : Normalize activity using a reference inhibitor (e.g., celecoxib for COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.